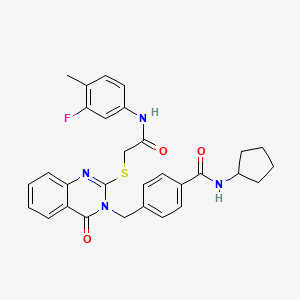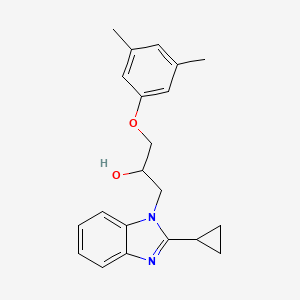
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves reactions under specific conditions. For instance, the creation of related compounds involves reactions with epichlorohydrin, or by condensation reactions between specific reagents such as benzimidazole with various aldehydes under reflux conditions (X. Bin, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure and molecular geometry of similar compounds are determined using techniques like X-ray diffraction, NMR, and DFT calculations (M. Adardour et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a range of chemical reactions. For instance, certain derivatives participate in transfer hydrogenation reactions, showcasing their potential as catalysts in organic synthesis (M. Aydemir et al., 2014). Moreover, the presence of specific substituents can significantly impact their chemical properties, such as cytotoxicity (S. Hehir et al., 2008).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, like solubility and melting points, are influenced by their molecular structure and the nature of substituents. Studies involving the analysis of related compounds can provide insights into their physical characteristics (Demet Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity and stability, are closely linked to their molecular structure. Investigations into related compounds can shed light on these aspects. For example, research into similar benzimidazole-based compounds highlights their reactivity in various chemical environments and their potential applications in medicinal chemistry (H. Zarrinmayeh et al., 1998).
Applications De Recherche Scientifique
Catalytic Applications
One study describes the synthesis of ionic liquid-based Ru(II)–phosphinite compounds for use in catalytic transfer hydrogenation, demonstrating efficient catalysts in the transfer hydrogenation of various ketones with conversions up to 99% (Aydemir et al., 2014). This suggests potential catalytic applications for compounds with similar structural features.
Antifungal Activity
Another research focused on synthesizing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high antifungal activity against Candida spp. strains, indicating the potential of similar compounds in developing antifungal agents (Zambrano-Huerta et al., 2019).
Synthetic Methodologies
Research into dimethyl substituted benzimidazoles containing cyclopropane fused onto various alicyclic rings highlights synthetic methodologies for creating structurally diverse libraries of compounds, suggesting areas of development for similar benzimidazole derivatives (Hehir et al., 2008).
Biological Evaluations
Studies on novel triazole derivatives as antifungal agents with evaluations of their activities in vitro emphasize the importance of such compounds in medicinal chemistry and drug development (Tang et al., 2013).
Propriétés
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-9-15(2)11-18(10-14)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-7-8-16/h3-6,9-11,16-17,24H,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHDDDDKNOAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

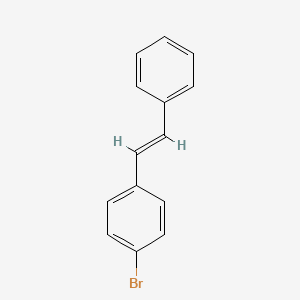
![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
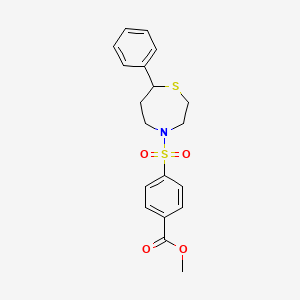
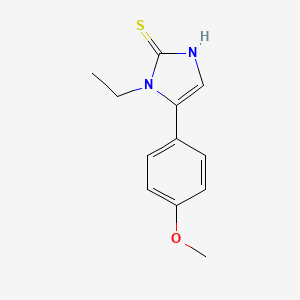

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

